molecular formula C23H19ClN2O3 B11640526 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11640526
M. Wt: 406.9 g/mol
InChI Key: DEYAZGMUZGSOTR-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . The reaction yields can vary between 45-60% depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to enhance the reaction efficiency and yield . The choice of catalyst and reaction conditions is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring.

Scientific Research Applications

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways . For its anticancer properties, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

  • 2-amino benzoxazole
  • 2-arylbenzoxazoles
  • Benzothiazoles

Uniqueness

What sets N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide apart is its unique combination of functional groups, which confer specific biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H19ClN2O3/c1-14-3-7-17(8-4-14)28-13-22(27)25-16-6-9-19(24)18(12-16)23-26-20-11-15(2)5-10-21(20)29-23/h3-12H,13H2,1-2H3,(H,25,27)

InChI Key

DEYAZGMUZGSOTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

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